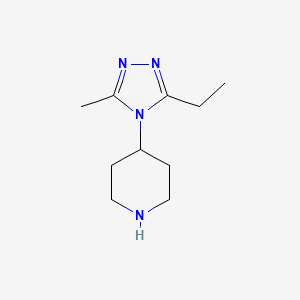

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine

Description

Properties

IUPAC Name |

4-(3-ethyl-5-methyl-1,2,4-triazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-3-10-13-12-8(2)14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLMAUGRUFDIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1C2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696893 | |

| Record name | 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-20-3 | |

| Record name | 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949100-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

Alkylation: The triazole ring is then alkylated using ethyl and methyl groups to form the 3-ethyl-5-methyl-1,2,4-triazole derivative.

Attachment to Piperidine: The final step involves the reaction of the triazole derivative with piperidine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole-piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity : One of the primary applications of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine is its antifungal properties. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections in both agricultural and clinical settings.

Antitumor Properties : Studies have shown that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines. The ability to modify the piperidine structure allows for the optimization of these compounds to enhance their selective toxicity towards tumor cells while minimizing side effects on normal cells.

Neuropharmacology : The piperidine base structure is known for its interaction with neurotransmitter systems. Research suggests that derivatives of this compound may influence dopamine and serotonin pathways, potentially offering therapeutic avenues for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Agricultural Applications

Fungicides : The antifungal properties of this compound are also exploited in agriculture as fungicides. These compounds can protect crops from fungal pathogens, thus improving yield and quality.

Plant Growth Regulators : Emerging studies indicate that triazole derivatives can act as plant growth regulators. They may promote root development and enhance stress resistance in plants, making them beneficial in sustainable agriculture practices.

Material Science Applications

Polymer Chemistry : The unique properties of this compound allow it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Corrosion Inhibitors : Research has explored the use of triazole-based compounds as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions offers a promising approach to mitigate corrosion in various industrial applications.

Case Studies

- Antifungal Efficacy Study : A comparative study evaluated the antifungal activity of several triazole derivatives against Candida albicans. This compound showed significant inhibition at lower concentrations compared to traditional antifungals .

- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer agent .

- Agricultural Field Trials : Field trials assessing the efficacy of this compound as a fungicide revealed a marked reduction in disease incidence in treated crops compared to untreated controls, highlighting its practical application in crop protection .

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analogs with Triazole-Piperidine Scaffolds

The following table summarizes key analogs of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine, highlighting variations in substituents and pharmacological profiles:

Key Differences and Implications

Substituent Effects on Bioactivity: The presence of a benzophenone group in Compound 27 enhances anticonvulsant and sedative activities compared to the simpler alkyl-substituted target compound .

Synthetic Accessibility: The target compound and its methylene-linked analog (CAS 1508077-75-5) are synthesized via nucleophilic substitution and reduction, as seen in related piperidine derivatives . Compound 3o demonstrates higher synthetic complexity due to its phenoxyethyl linker, requiring multi-step coupling and purification .

Physicochemical Properties :

- The hydrochloride salt form of 3o improves solubility, a critical factor for bioavailability, whereas alkyl-substituted analogs like the target compound may exhibit higher lipophilicity .

Biological Activity

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 204.27 g/mol. The presence of the triazole ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies that highlight its potential therapeutic applications:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study found that compounds with similar triazole structures demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, leading to cell death.

Anticancer Potential

In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 (Colorectal) | 58.44 | Apoptosis induction |

| MCF7 (Breast) | 99.87 | Cell cycle arrest |

| A549 (Lung) | 129.41 | Inhibition of angiogenesis |

Anti-inflammatory Activity

Triazole derivatives have also been noted for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to downregulate pro-inflammatory cytokines in vitro and in vivo models.

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The findings suggested that modifications in the triazole ring significantly influenced cytotoxicity levels.

- In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to control groups, indicating a promising therapeutic effect.

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : Inhibition of key enzymes involved in cellular processes such as DNA replication and repair.

- Receptor Modulation : Interaction with specific receptors that regulate apoptosis and cell proliferation.

Q & A

Q. How can researchers identify off-target interactions of this compound in complex biological systems?

- Methodology : Use proteome-wide affinity profiling (e.g., thermal shift assays) or chemoproteomics. Pair with transcriptomics (RNA-seq) to detect downstream gene expression changes. Validate hits using CRISPR knockout or siRNA silencing in cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.